

"gas chromatography-mass spectrometry (GC-MS) analysis of Methyl O-acetylricinoleate"

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Compound of Interest

Compound Name: Methyl O-acetylricinoleate

Cat. No.: B1237950 Get Quote

Application Note: GC-MS Analysis of Methyl O-acetylricinoleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl O-acetylricinoleate is the acetylated derivative of methyl ricinoleate, the primary fatty acid methyl ester derived from castor oil.[1][2] Its analysis is crucial in various industries, including cosmetics, pharmaceuticals, and industrial lubricants, where it may be used as an emollient or specialty chemical.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for the separation, identification, and quantification of **Methyl O-acetylricinoleate**. This method provides high sensitivity and structural information based on characteristic fragmentation patterns.[4]

This document outlines the protocol for the derivatization of ricinoleic acid to **Methyl O-acetylricinoleate** and its subsequent analysis by GC-MS.

Experimental Protocols Synthesis and Derivatization of Methyl Oacetylricinoleate

Methodological & Application





The preparation of **Methyl O-acetylricinoleate** for GC-MS analysis is a two-step process involving methylation of the carboxylic acid group followed by acetylation of the hydroxyl group.

Protocol 2.1.1: Methyl Esterification of Ricinoleic Acid

This procedure converts ricinoleic acid (often sourced from saponified castor oil) into its more volatile methyl ester, methyl ricinoleate.[1][5]

- Sample Preparation: Weigh approximately 100 mg of the lipid sample (containing ricinoleic acid) into a reflux flask.
- Reagent Addition: Add 50 mL of anhydrous methanol followed by 1.5 mL of concentrated sulfuric acid, which acts as a catalyst.[5] Alternatively, a milder reagent such as 8% (w/v) HCl in methanol/water can be used by incubating at 45°C overnight or heating at 100°C for 1-1.5 hours.[6]
- Reflux: Heat the mixture under reflux for 2 hours. This reaction drives the esterification process.
- Extraction: After cooling, transfer the mixture to a separatory funnel. Add 50 mL of distilled water and 50 mL of n-hexane. Shake vigorously and allow the layers to separate.
- Washing: Collect the upper n-hexane layer, which contains the fatty acid methyl esters
 (FAMEs). Wash the hexane extract sequentially with 5% sodium bicarbonate solution and
 then with distilled water until the washings are neutral.
- Drying and Concentration: Dry the n-hexane extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to obtain the methyl ricinoleate.

Protocol 2.1.2: Acetylation of Methyl Ricinoleate

This step converts the hydroxyl group on the methyl ricinoleate to an acetate ester, yielding the final target analyte.

 Reaction Setup: Dissolve the dried methyl ricinoleate from the previous step in 5 mL of pyridine.

Methodological & Application





- Acetylation: Add 2 mL of acetic anhydride to the solution. The reaction is typically exothermic. Allow the mixture to stand at room temperature for 1-2 hours or gently warm to 60°C for 15 minutes to ensure complete acetylation.
- Quenching and Extraction: Add 10 mL of deionized water to the reaction mixture. Extract the product with three 10 mL portions of n-hexane.
- Washing: Combine the hexane extracts and wash them with dilute HCl to remove pyridine, followed by a wash with 5% sodium bicarbonate solution, and finally with deionized water.
- Final Preparation: Dry the final n-hexane solution over anhydrous sodium sulfate. The solution containing **Methyl O-acetylricinoleate** is now ready for GC-MS analysis.



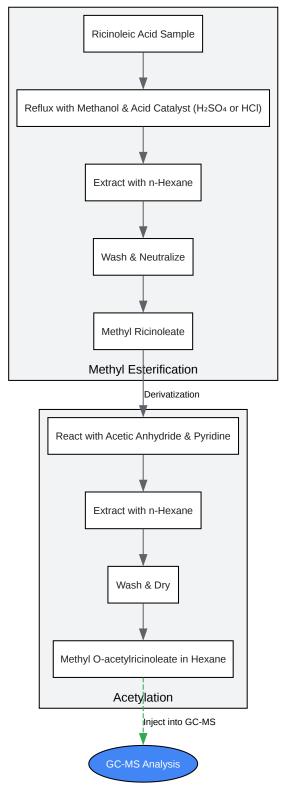


Figure 1: Sample Preparation Workflow

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Caption: Figure 1: Sample Preparation Workflow.



GC-MS Analysis Protocol

The following parameters are recommended for the analysis of Methyl O-acetylricinoleate.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole system.[7]

GC Conditions:

Parameter	Value
Column	Rtx-5MS (or equivalent 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Temperature	250°C
Injection Volume	1 μL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)

| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 10 min. |

MS Conditions:



Parameter	Value
Ion Source	Electron Impact (EI)[8]
Ionization Energy	70 eV[5]
Source Temperature	230°C[8]
Quadrupole Temp.	150°C
Scan Range	m/z 40-500[5]

| Solvent Delay | 5 min |

Data Presentation and Interpretation Expected Chromatographic Results

Under the specified conditions, **Methyl O-acetylricinoleate** is expected to elute as a sharp, well-defined peak. Its retention time will be greater than that of its precursor, methyl ricinoleate, due to its higher molecular weight and slightly increased polarity from the acetate group.

Mass Spectrum and Fragmentation

The mass spectrum of **Methyl O-acetylricinoleate** is key to its identification. The molecular ion [M]+ peak is expected at m/z 354, corresponding to its molecular weight.[9]

Key Expected Fragment Ions:



m/z	Ion Identity / Fragmentation Pathway
354	[M]+, Molecular Ion
312	[M - CH ₂ CO]+, Loss of ketene from the acetate group
294	[M - CH ₃ COOH]+, Loss of acetic acid (60 Da)[9]
279	[M - CH₃COOH - CH₃]+, Subsequent loss of a methyl group
229	Cleavage adjacent to the acetylated carbon (C12-C13 bond)
185	Cleavage at the double bond with rearrangement
74	McLafferty rearrangement, characteristic of fatty acid methyl esters

| 43 | [CH₃CO]+, Acetyl group cation (often a base peak)[9] |



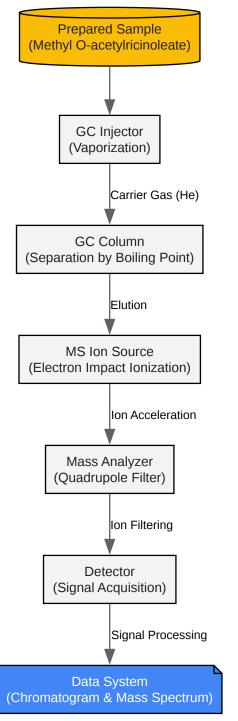


Figure 2: GC-MS Analysis Workflow

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Caption: Figure 2: GC-MS Analysis Workflow.

Conclusion



The described protocols provide a robust and reliable method for the derivatization and subsequent analysis of **Methyl O-acetylricinoleate** using GC-MS. The detailed experimental conditions and expected data facilitate the unambiguous identification and characterization of this compound in various sample matrices. The use of electron impact ionization provides reproducible fragmentation patterns that can be used for library matching and structural confirmation, making this a vital tool for quality control and research in relevant fields.

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